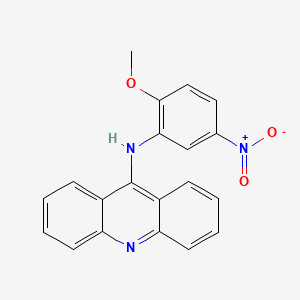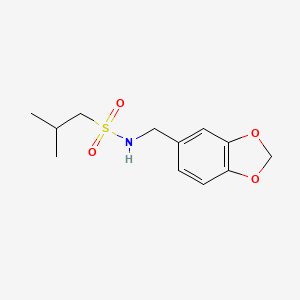
N-(2-methoxy-5-nitrophenyl)-9-acridinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxy-5-nitrophenyl)-9-acridinamine, also known as MNA, is a fluorescent dye that has been extensively used in scientific research for various applications. MNA is a derivative of acridine and has a unique chemical structure that makes it highly useful in biochemical and physiological studies.
作用機序
The mechanism of action of N-(2-methoxy-5-nitrophenyl)-9-acridinamine involves intercalation into the DNA and RNA structure, which results in the disruption of the DNA and RNA helix. This disruption can lead to changes in the structure and function of DNA and RNA, which can be studied using fluorescence spectroscopy.
Biochemical and Physiological Effects:
N-(2-methoxy-5-nitrophenyl)-9-acridinamine has been shown to have a range of biochemical and physiological effects. N-(2-methoxy-5-nitrophenyl)-9-acridinamine can induce DNA damage and apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment. N-(2-methoxy-5-nitrophenyl)-9-acridinamine has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.
実験室実験の利点と制限
N-(2-methoxy-5-nitrophenyl)-9-acridinamine has several advantages for lab experiments. It is highly soluble in organic solvents, making it easy to prepare solutions for experiments. N-(2-methoxy-5-nitrophenyl)-9-acridinamine is also highly stable, which allows for long-term storage and repeated use. However, N-(2-methoxy-5-nitrophenyl)-9-acridinamine has some limitations for lab experiments. It has a relatively low quantum yield, which can limit the sensitivity of fluorescence measurements. N-(2-methoxy-5-nitrophenyl)-9-acridinamine also has a relatively short fluorescence lifetime, which can limit its use in time-resolved fluorescence experiments.
将来の方向性
There are several future directions for the use of N-(2-methoxy-5-nitrophenyl)-9-acridinamine in scientific research. One potential direction is the development of N-(2-methoxy-5-nitrophenyl)-9-acridinamine-based biosensors for the detection of DNA and RNA. Another potential direction is the use of N-(2-methoxy-5-nitrophenyl)-9-acridinamine as a therapeutic agent for cancer treatment. Additionally, the development of new N-(2-methoxy-5-nitrophenyl)-9-acridinamine derivatives with improved fluorescence properties could expand the range of applications for N-(2-methoxy-5-nitrophenyl)-9-acridinamine in scientific research.
Conclusion:
In conclusion, N-(2-methoxy-5-nitrophenyl)-9-acridinamine is a highly useful fluorescent dye that has been extensively used in scientific research for various applications. N-(2-methoxy-5-nitrophenyl)-9-acridinamine has a unique chemical structure that makes it highly useful in biochemical and physiological studies. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-(2-methoxy-5-nitrophenyl)-9-acridinamine have been discussed in this paper. N-(2-methoxy-5-nitrophenyl)-9-acridinamine has several advantages for lab experiments, but also has some limitations. There are several future directions for the use of N-(2-methoxy-5-nitrophenyl)-9-acridinamine in scientific research, which could expand the range of applications for this highly useful fluorescent dye.
合成法
The synthesis of N-(2-methoxy-5-nitrophenyl)-9-acridinamine involves the reaction of 9-aminoacridine with 2-methoxy-5-nitrobenzoyl chloride in the presence of a base. The reaction results in the formation of N-(2-methoxy-5-nitrophenyl)-9-acridinamine, which is a yellow-orange powder that is highly soluble in organic solvents.
科学的研究の応用
N-(2-methoxy-5-nitrophenyl)-9-acridinamine has been extensively used in scientific research for various applications. One of the primary uses of N-(2-methoxy-5-nitrophenyl)-9-acridinamine is as a fluorescent probe for DNA and RNA. N-(2-methoxy-5-nitrophenyl)-9-acridinamine can intercalate into the DNA and RNA structure and emit fluorescence, which can be used to study the structure and function of DNA and RNA. N-(2-methoxy-5-nitrophenyl)-9-acridinamine has also been used as a fluorescent probe for protein-DNA interactions, which can help researchers understand the mechanisms of gene regulation.
特性
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)acridin-9-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3/c1-26-19-11-10-13(23(24)25)12-18(19)22-20-14-6-2-4-8-16(14)21-17-9-5-3-7-15(17)20/h2-12H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTDIPACDGKPJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196992 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}acetamide](/img/structure/B6070801.png)
![N-benzyl-N-methyl-1-[(6-methyl-3-pyridinyl)carbonyl]-3-piperidinamine](/img/structure/B6070814.png)
![methyl 4-(3-{3-[(2,4-dimethoxybenzyl)amino]-3-oxopropyl}-1-piperidinyl)-4-oxobutanoate](/img/structure/B6070818.png)
![N-(4-{[4-(piperidin-1-ylsulfonyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B6070826.png)
![2-thiophenecarbaldehyde [1-(1H-benzimidazol-2-yl)-2-phenylethylidene]hydrazone](/img/structure/B6070840.png)
![N-{[1-(1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl]methyl}-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide](/img/structure/B6070845.png)
![ethyl 1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B6070851.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-N-methyl-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B6070858.png)

![({1-isobutyl-2-[(tetrahydro-2-furanylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl[2-(1-piperidinyl)ethyl]amine](/img/structure/B6070872.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6070876.png)
acetic acid](/img/structure/B6070897.png)

![3-[({1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B6070917.png)